
4-Chloro-6-(3,3-difluorobutan-2-yl)-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(3,3-difluorobutan-2-yl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloro group, a difluorobutan-2-yl group, and an amine group attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3,3-difluorobutan-2-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-1,3,5-triazine and 3,3-difluorobutan-2-amine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or solvents. Common solvents used in such reactions include dichloromethane, acetonitrile, or ethanol.
Reaction Mechanism: The reaction mechanism involves nucleophilic substitution, where the amine group of 3,3-difluorobutan-2-amine attacks the chloro-substituted triazine ring, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction process.
化学反应分析
Types of Reactions
4-Chloro-6-(3,3-difluorobutan-2-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution Reagents: Nucleophiles like sodium hydroxide, alkyl halides, and aryl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 4-Chloro-6-(3,3-difluorobutan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic or industrial applications.
相似化合物的比较
Similar Compounds
4-Chloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
6-(3,3-Difluorobutan-2-yl)-1,3,5-triazin-2-amine: A similar compound lacking the chloro group.
4-Chloro-6-(2,2-difluorobutan-2-yl)-1,3,5-triazin-2-amine: A structural isomer with different fluorine substitution.
Uniqueness
4-Chloro-6-(3,3-difluorobutan-2-yl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of chloro, difluorobutan-2-yl, and amine groups makes it a valuable compound for various applications.
属性
分子式 |
C7H9ClF2N4 |
|---|---|
分子量 |
222.62 g/mol |
IUPAC 名称 |
4-chloro-6-(3,3-difluorobutan-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H9ClF2N4/c1-3(7(2,9)10)4-12-5(8)14-6(11)13-4/h3H,1-2H3,(H2,11,12,13,14) |
InChI 键 |
XMQBJRLNCHGDGZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC(=NC(=N1)Cl)N)C(C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


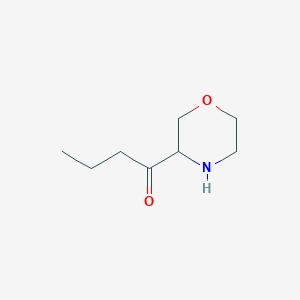
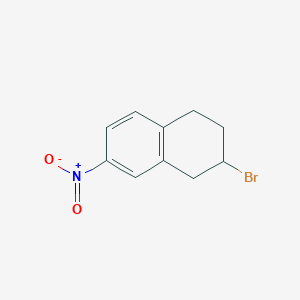
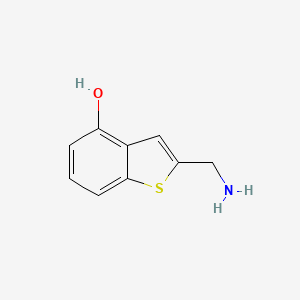
![{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentyl}methanol](/img/structure/B13191427.png)

![(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13191436.png)
![5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13191441.png)

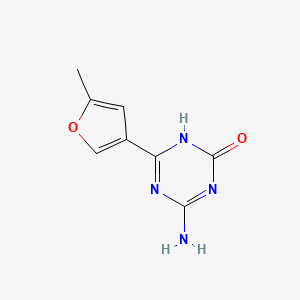
![5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13191454.png)
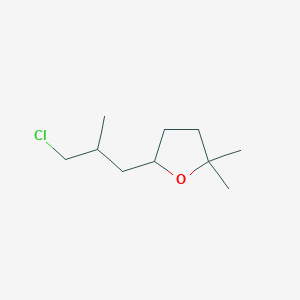
![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B13191485.png)


